Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate
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Overview
Description
Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, hydroxyl groups, and a thienyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dihydroxybenzoic acid and 5-iodo-2-thiophene.
Esterification: The 2,4-dihydroxybenzoic acid is esterified with ethanol to form ethyl 2,4-dihydroxybenzoate.
Vinylation: The ethyl 2,4-dihydroxybenzoate is then subjected to a Heck reaction with 5-iodo-2-thiophene to introduce the thienyl vinyl group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The iodine atom in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl 2,4-dihydroxy-6-[(E)-2-(5-thienyl)ethyl]benzoate.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and vinyl groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Ethyl 2,4-dihydroxy-6-[(E)-2-(5-bromo-2-thienyl)vinyl]benzoate
Comparison:
- Uniqueness: The presence of the iodine atom in the thienyl group makes Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate unique compared to its analogs with different halogens or substituents.
- Reactivity: The iodine atom can be easily substituted, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C15H13IO4S |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-[2-(5-iodothiophen-2-yl)ethenyl]benzoate |
InChI |
InChI=1S/C15H13IO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3 |
InChI Key |
QVNHOHCSFDFRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I |
Origin of Product |
United States |
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